2-(4-Fluorobenzoyl)thiazole

概要

説明

2-(4-Fluorobenzoyl)thiazole is a chemical compound with the molecular formula C10H6FNOS. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzoyl)thiazole typically involves the reaction of 4-fluorobenzoyl chloride with thiazole under basic conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

化学反応の分析

Nucleophilic Substitution Reactions

The thiazole ring and fluorobenzoyl group enable regioselective substitutions. Key reactions include:

Thiazole Ring Substitution

-

Electrophilic Aromatic Substitution : The C5 position of the thiazole ring is susceptible to electrophilic attack. For example, nitration occurs at C5 under acidic conditions, producing 5-nitro derivatives .

-

Halogenation : Bromination with N-bromosuccinimide (NBS) selectively substitutes the C4 position of the thiazole ring in the presence of radical initiators .

Fluorobenzoyl Group Substitution

-

Nucleophilic Aromatic Substitution : The para-fluorine atom undergoes substitution with strong nucleophiles (e.g., amines, thiols) under basic conditions. For example:

This reaction is facilitated by the electron-withdrawing effect of the benzoyl group .

Cycloaddition Reactions

2-(4-Fluorobenzoyl)thiazole participates in [4+2] cycloadditions as a diene or dienophile:

Diels-Alder Reactions

-

With nitroalkenes as dienophiles, the thiazole acts as an electron-deficient diene, forming 6-nitro-4,5,6,7-tetrahydrobenzothiazoles. The reaction proceeds via an endo transition state, confirmed by computational studies (DFT) .

| Dienophile | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| Nitroethylene | 6-Nitro-4,5,6,7-tetrahydrobenzothiazole | 78 | >20:1 |

| (E)-β-Nitrostyrene | 6-(4-Nitrophenyl) analog | 85 | >20:1 |

Acylation and Alkylation

The benzoyl group undergoes Friedel-Crafts acylation to introduce substituents. For example:

-

Friedel-Crafts Alkylation : Reaction with adamantyl bromides in the presence of AlCl₃ yields adamantyl-substituted derivatives, which show enhanced biological activity .

Oxidation

-

The thiazole ring is oxidized to sulfoxides or sulfones using H₂O₂ or mCPBA. The fluorobenzoyl group remains intact under mild conditions.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering its aromaticity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki-Miyaura Coupling : Boronic acids react with brominated thiazole derivatives to form biaryl compounds. For example:

Complexation with Metals

The sulfur and nitrogen atoms in the thiazole ring coordinate transition metals (e.g., Pd, Fe), forming complexes used in catalysis. For example, Fe(III)-thiazole complexes catalyze oxidative coupling reactions .

Biological Activity and Derivatization

Derivatives of this compound exhibit notable bioactivity:

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

2-(4-Fluorobenzoyl)thiazole serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its derivatives have shown promise in targeting infectious diseases and various cancers. For instance, compounds derived from thiazole rings have demonstrated anti-proliferative activity against cancer cells, with some exhibiting IC50 values in the low nanomolar range, indicating potent anticancer properties .

Antimicrobial Activity

Research has highlighted the compound's efficacy against multidrug-resistant bacteria. For example, derivatives of this compound have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to standard treatments like vancomycin . These findings suggest that structural modifications, particularly halophenyl substitutions, enhance antimicrobial potency.

Biological Studies

Enzyme Inhibition

The compound is also utilized in studies focusing on enzyme inhibition. Its ability to interact with biological macromolecules makes it a candidate for exploring mechanisms of action in cellular processes, particularly those related to cancer progression . For example, certain thiazole derivatives have been identified as inhibitors of protein kinases involved in metabolic pathways .

Trypanocidal Activity

In specific studies, this compound derivatives have exhibited trypanocidal activity against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds synthesized from this scaffold showed IC50 values as low as 0.42 µM, indicating their potential as therapeutic agents for parasitic infections .

Materials Science

Electronic Properties

Beyond its medicinal applications, this compound is being explored for its potential use in developing new materials with unique electronic properties. The incorporation of thiazole rings into polymer matrices may lead to materials with enhanced conductivity and stability .

Case Studies

作用機序

The mechanism of action of 2-(4-Fluorobenzoyl)thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

類似化合物との比較

Similar Compounds

- 2-(4-Chlorobenzoyl)thiazole

- 2-(4-Methylbenzoyl)thiazole

- 2-(4-Nitrobenzoyl)thiazole

Comparison

2-(4-Fluorobenzoyl)thiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable building block in drug design .

生物活性

2-(4-Fluorobenzoyl)thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its various biological effects, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.

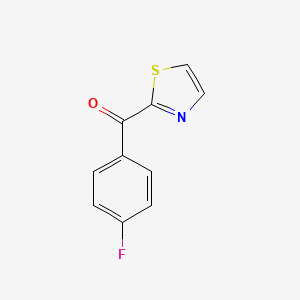

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a thiazole ring, which is known for its diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In a study involving various thiazole derivatives, it was found that they effectively reduced inflammation with minimal side effects in vivo .

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| This compound | TBD (To Be Determined) |

| Other Thiazole Derivatives | 5-10 |

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study synthesized several thiazole compounds and tested them against various bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

3. Anticancer Activity

The anticancer potential of thiazoles has been widely studied, particularly their ability to inhibit cell proliferation in cancer cell lines. A related compound demonstrated significant cytotoxicity against prostate cancer and melanoma cells through mechanisms involving tubulin polymerization inhibition .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer | TBD |

| Melanoma | TBD |

Case Study 1: Anti-inflammatory Effects

A patent described the efficacy of various thiazole compounds in treating inflammatory diseases. The study highlighted that these compounds could significantly reduce symptoms associated with conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Study 2: Anticancer Mechanism

In a detailed study on thiazole derivatives, it was shown that they induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism involved the inhibition of tubulin polymerization, which is crucial for cancer cell division .

特性

IUPAC Name |

(4-fluorophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEFXOHGIZBYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287859 | |

| Record name | (4-Fluorophenyl)-2-thiazolylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-30-8 | |

| Record name | (4-Fluorophenyl)-2-thiazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)-2-thiazolylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。